N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide
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Overview
Description
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic ester group and a picolinamide moiety, making it a versatile intermediate for various chemical reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with picolinic acid in the presence of coupling reagents like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and palladium(II) acetate.
Amidation Reaction: Another method involves the amidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with picolinic acid chloride using a base such as triethylamine.
Industrial Production Methods: Industrial-scale synthesis typically employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Cross-Coupling Reactions: The boronic ester group in the compound facilitates Suzuki-Miyaura cross-coupling reactions with aryl halides.
Oxidation and Reduction Reactions: The picolinamide moiety can undergo oxidation to form picolinic acid derivatives or reduction to yield picolinamide derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides, and bases (e.g., sodium carbonate).
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution Reactions: Nucleophiles such as amines and alcohols, with reaction conditions varying based on the nucleophile used.
Major Products Formed:
Biphenyl Derivatives: From Suzuki-Miyaura coupling reactions.
Picolinic Acid Derivatives: From oxidation reactions.
Amine and Alcohol Derivatives: From substitution reactions.
Mechanism of Action
Target of Action
Similar compounds are known to be involved in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The compound may act as a boronic acid surrogate, facilitating the coupling process .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which similar compounds participate, is a crucial process in organic synthesis, contributing to the formation of complex organic structures .
Result of Action
Its potential role in the suzuki-miyaura cross-coupling reaction suggests that it may contribute to the formation of carbon-carbon bonds, thereby influencing the synthesis of complex organic structures .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence the efficacy of the suzuki-miyaura cross-coupling reaction .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: The picolinamide moiety is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is employed in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with sulfonamide group.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A related compound with a different substituent on the phenyl ring.
Uniqueness: N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)picolinamide stands out due to its picolinamide group, which offers unique chemical reactivity and potential biological activity compared to other boronic acid derivatives.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-10-14(11-9-13)21-16(22)15-7-5-6-12-20-15/h5-12H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYMIJJSIGPVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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